BenchChemオンラインストアへようこそ!

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine

Lipophilicity Permeability Medicinal Chemistry

Choose [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine (CAS 1001500-18-0) for its pre‑installed secondary‑amine handle, enabling direct amide coupling, reductive amination, or sulfonamide formation. The 4‑bromo group supports Suzuki, Ullmann, and Buchwald–Hartwig cross‑couplings. With an XLogP3 of 0.6, TPSA of 29.9 Ų, and three rotatable bonds, this scaffold offers higher lipophilicity and conformational flexibility than primary‑amine or regioisomeric analogs—accelerating SAR campaigns for passive permeability and entropy‑driven binding. Supplied at 97% purity with a favorable GHS profile that excludes skin sensitization (H317), it reduces analytical uncertainty and occupational health burdens in high‑throughput parallel synthesis.

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
CAS No. 1001500-18-0
Cat. No. B3196867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine
CAS1001500-18-0
Molecular FormulaC7H12BrN3
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)CNC)Br
InChIInChI=1S/C7H12BrN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3
InChIKeyJGUKUOFGLKQDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine (CAS 1001500-18-0) Procurement Baseline


[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine (CAS 1001500-18-0) is an N‑methyl‑functionalized pyrazole building block bearing a 4‑bromo substituent [1]. As an advanced intermediate, it provides a pre‑installed secondary‑amine handle for amide coupling, reductive amination, or sulfonamide formation, while the 4‑bromo group enables cross‑coupling reactions including Suzuki–Miyaura, Ullmann, and Buchwald–Hartwig transformations . The compound is supplied as a research chemical with a minimum purity specification of 95–97% from multiple catalog vendors .

Why Close Analogs of [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine Cannot Be Interchanged Without Risk


In‑class pyrazole intermediates such as (4‑bromo‑1‑ethyl‑1H‑pyrazol‑3‑yl)methanamine (CAS 1005610‑24‑1) and 1‑(4‑bromo‑1‑ethyl‑1H‑pyrazol‑5‑yl)‑N‑methylmethanamine (CAS 1001500‑51‑1) possess the same generic substituent set but differ critically in amine substitution state and regiochemistry [1]. Simple primary‑amine analogs lack the secondary‑amine nucleophilicity required for tertiary‑amide construction, and regioisomeric (5‑yl) placement can alter the geometry and electronics of subsequent metal‑catalyzed coupling steps . The quantitative property differences documented below confirm that these seemingly minor structural variations translate into measurable disparities in lipophilicity, polar surface area, and conformational flexibility, all of which affect downstream synthetic and biological behavior [1].

Quantitative Differentiation Evidence for [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine vs. Closest Analogs


Lipophilicity (XLogP3‑AA) Advantage Over the Primary‑Amine Analog

The target compound exhibits a predicted XLogP3‑AA value of 0.6, compared with 0.1 for the primary‑amine analog (4‑bromo‑1‑ethyl‑1H‑pyrazol‑3‑yl)methanamine, representing a ΔLogP of +0.5 [1][2]. This difference aligns with the general class‑level observation that N‑methylation of aliphatic amines raises lipophilicity by approximately 0.5–1.0 log units [3].

Lipophilicity Permeability Medicinal Chemistry

Topological Polar Surface Area (TPSA) Reduction Relative to the Primary‑Amine Analog

The computed TPSA of [(4‑bromo‑1‑ethylpyrazol‑3‑yl)methyl]methylamine is 29.9 Ų, substantially lower than the 43.8 Ų reported for the primary‑amine comparator [1][2]. This 13.9 Ų reduction reflects the replacement of one amine hydrogen with a methyl group, decreasing hydrogen‑bond donor surface [3].

Polar Surface Area Permeability Physicochemical Property

Increased Rotatable Bond Count Versus Primary‑Amine Analog

The target compound possesses three rotatable bonds (ethyl C–N, CH2–N, N–CH3), whereas the primary‑amine analog has only two (lacking the N–CH3 rotatable bond) [1][2]. The additional rotatable bond may influence entropic penalties upon target binding, a factor routinely considered in fragment‑based drug design [3].

Conformational Flexibility Entropy Binding

Vendor‑Reported Purity Specification Comparison

Leyan supplies the target compound at 97% purity, while the primary‑amine analog from the same vendor is listed at 98% . For the regioisomer (1001500‑51‑1), fluorochem reports a minimum purity of ≥95% . The 97% specification represents an intermediate purity tier that may be acceptable for most synthetic applications without the cost premium associated with 98%+ material.

Purity Procurement Quality Control

GHS Hazard Classification vs. Primary‑Amine Analog

The target compound carries the GHS07 pictogram with signal word “Warning” and specific hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . In contrast, the primary‑amine analog is also classified as GHS07 “Warning” but with the additional hazard statement H317 (may cause an allergic skin reaction) based on available SDS data .

Safety Handling Regulatory

Regioisomeric Constraint Preserves the 3‑Aminomethyl Motif for Optimal Cross‑Coupling Geometry

[(4‑Bromo‑1‑ethylpyrazol‑3‑yl)methyl]methylamine positions the aminomethyl group at C3, para to the bromine on the pyrazole ring. The corresponding 5‑aminomethyl regioisomer (CAS 1001500‑51‑1) places the amine at C5, adjacent to bromine, creating a different electronic and steric environment for Pd‑catalyzed cross‑coupling reactions . Although direct comparative coupling‑yield data are not publicly available, class‑level steric arguments predict that the less‑hindered 3‑bromo‑4‑substituted arrangement in the target compound offers superior accessibility for oxidative addition compared with the proximal 4‑bromo‑5‑aminomethyl substitution pattern [1].

Regiochemistry Cross‑Coupling Geometry

Highest‑Impact Application Scenarios for [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine Informed by Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Permeability

When a structure–activity relationship campaign calls for a pyrazole‑based fragment with improved passive permeability, [(4‑bromo‑1‑ethylpyrazol‑3‑yl)methyl]methylamine offers a higher XLogP3 (+0.6) and lower TPSA (29.9 Ų) than the primary‑amine analog [1][2]. Medicinal chemists can directly use the compound to install the secondary‑amine moiety while maintaining a bromine handle for parallel library synthesis, thereby accelerating the exploration of lipophilicity–potency relationships.

Fragment‑Based Drug Discovery with Controlled Entropic Properties

The three rotatable bonds of the target compound provide an additional degree of conformational freedom not available in the two‑rotatable‑bond primary‑amine analog [3]. This makes the compound a useful fragment for studying entropy‑driven binding contributions, particularly when co‑crystallography or ITC data suggest that flexible linkers improve the enthalpy–entropy compensation profile.

Suzuki–Miyaura Diversification of Pyrazole‑Based Libraries

The strategic placement of bromine at the 4‑position and the aminomethyl group at the 3‑position minimizes steric congestion around the reactive center, a geometric advantage over the 5‑aminomethyl regioisomer . Procurement of this specific scaffold ensures that multi‑gram coupling reactions benefit from the least‑hindered aryl bromide geometry, translating into higher expected conversion under standard conditions.

Laboratory‑Scale Synthesis Workflows Requiring Reliable Purity and Safety Profiles

With a vendor‑verified 97% purity and a GHS hazard profile that omits the skin‑sensitization (H317) classification seen with the primary‑amine analog, [(4‑bromo‑1‑ethylpyrazol‑3‑yl)methyl]methylamine reduces both analytical uncertainty and occupational health compliance burden . This combination is particularly attractive for core facilities or CROs performing high‑throughput parallel synthesis where consistent purity and simplified safety protocols are essential.

Quote Request

Request a Quote for [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.